1-(Pyridin-4-yl)propan-2-ol
Description
1-(Pyridin-4-yl)propan-2-ol (CAS: 1528577-82-3) is a pyridine derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Structurally, it consists of a pyridine ring substituted at the 4-position with a propan-2-ol group and a methylcyclopropyl moiety. This compound is recognized as a versatile small-molecule scaffold in pharmaceutical and chemical research due to its hybrid structure, which combines a rigid pyridine core with a flexible alcohol side chain. It is primarily utilized in laboratories for synthesizing specialized molecules, particularly in drug discovery .
Properties
IUPAC Name |
1-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJQFZKIPFYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(pyridin-4-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(pyridin-4-yl)propan-2-one, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 1-(pyridin-4-yl)propan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 1-(Pyridin-4-yl)propan-2-one.
Reduction: 1-(Pyridin-4-yl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and pyridine ring are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-(Pyridin-4-yl)propan-2-ol with structurally related compounds, emphasizing differences in substituents, molecular weight, and applications:
Pharmacological and Functional Differences
- This compound : Lacks direct pharmacological data but is valued for its modular structure, enabling derivatization for target-specific drug candidates .
- Indole-Based Propan-2-ol Derivatives (e.g., Compounds 10 and 11): Exhibit antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activity due to indole and methoxyphenoxy substituents .
- Metoprolol-Related Compounds : Function as β-blockers with cardiovascular effects, contrasting with the pyridine-based compound’s exploratory role in drug design .
- pyridine) influences therapeutic targeting .
Physicochemical and Toxicological Profiles
- Solubility and Reactivity: The pyridine ring in this compound enhances polarity and hydrogen-bonding capacity compared to non-aromatic analogs like 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol .
- Toxicity Read-Across : For compounds lacking toxicity data (e.g., 3,7-dimethyl-7-methoxyoctan-2-ol), computational methods identify analogs like 1-(1-methyl-2-propoxyethoxy)propan-2-ol for safety extrapolation . This approach could apply to this compound if toxicity studies are absent.
Research and Application Gaps
- Toxicological Assessment : Adopting read-across strategies (as in ) could mitigate data gaps for this compound.
Biological Activity
1-(Pyridin-4-yl)propan-2-ol, a compound featuring a pyridine ring and a propanol backbone, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of the pyridine ring contributes to its unique chemical reactivity and biological interactions. The hydroxyl group (-OH) enhances its pharmacological potential by enabling hydrogen bonding with biological targets.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. It has shown promise in vitro against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The compound's ability to induce apoptosis and inhibit cell proliferation is under investigation .
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl group and the pyridine moiety are crucial for binding to enzymes and receptors, potentially leading to modulation of their activity. Specific pathways affected include:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory responses.
- Receptor Interaction: It could bind to receptors associated with pain and inflammation, providing therapeutic effects.
Case Studies and Experimental Data
A selection of experimental data highlights the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Study A | MDA-MB-231 | 6.25 | Decreased cell viability |
| Study B | MCF-7 | 8.0 | Induced apoptosis |
| Study C | HeLa | 4.3 | Inhibited proliferation |
These studies indicate that the compound's effectiveness varies across different cell lines, suggesting selective cytotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
